molecular formula C6H11NO B1398443 (1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol CAS No. 1092506-35-8

(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol

Cat. No.: B1398443
CAS No.: 1092506-35-8
M. Wt: 113.16 g/mol
InChI Key: SFEYJTLKTWQWMB-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene is described. Development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene gives the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .

Scientific Research Applications

Cardioprotective Properties

The compound and its derivatives have been explored for their cardioprotective effects. Research indicates that certain analogues can significantly increase heart contractile function in heart failure models, suggesting their potential in treating heart conditions. For instance, (N)-methanocarba (bicyclo[3.1.0]hexane) system compounds were found to protect against heart failure by potentially activating cardioprotective channels (Kumar et al., 2013), (Kumar et al., 2010).

Neuroprotective Potential

The compound's derivatives have shown promise in neuroprotective applications. Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a derivative, has been developed as a potential neuroprotective drug. Radiolabeling and biodistribution studies indicate its ability to cross the brain-blood barrier and accumulate in cortical brain areas, suggesting its potential in treating neurodegenerative diseases (Yu et al., 2003).

Antipsychotic Effects

Derivatives of (1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol have been studied for their potential antipsychotic properties. For instance, the compound LY404039, a group II metabotropic glutamate receptor agonist, has been shown to have efficacy in treating schizophrenia symptoms. This compound and its derivatives could be significant in the development of new antipsychotic medications (Fell et al., 2008), (Takamori et al., 2003).

Properties

IUPAC Name

[(1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-3-6-5-1-4(5)2-7-6/h4-8H,1-3H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEYJTLKTWQWMB-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H](NC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718897
Record name [(1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092506-35-8
Record name [(1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 2
(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 3
Reactant of Route 3
(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 4
(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 5
(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol
Reactant of Route 6
(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.